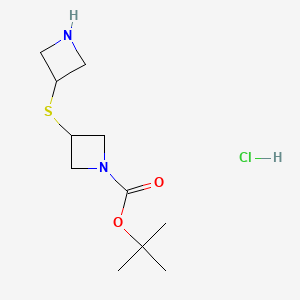![molecular formula C9H13BF3KO B15299482 Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide](/img/structure/B15299482.png)
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[111]pentan-1-yl]boranuide is a compound that features a unique bicyclo[111]pentane core, which is known for its rigidity and three-dimensional structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method includes the chlorocarbonylation of a bicyclo[1.1.1]pentane precursor, followed by nucleophilic substitution reactions . Another approach involves the cyclization of cyclobutyl aryl ketones or the use of substituted [1.1.1]propellanes .
Industrial Production Methods
Industrial production methods for this compound are still under development, as the unique properties of the bicyclo[1.1.1]pentane core present synthetic challenges. advancements in the functionalization of bridge positions in bicyclo[1.1.1]pentane derivatives are paving the way for scalable production methods .
Analyse Chemischer Reaktionen
Types of Reactions
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Substitution: Nucleophilic substitution reactions are common, where the trifluoroborate group can be replaced with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted bicyclo[1.1.1]pentane derivatives .
Wissenschaftliche Forschungsanwendungen
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide has several scientific research applications:
Wirkmechanismus
The mechanism by which potassium trifluoro[3-(oxolan-3-yl)bicyclo[1.1.1]pentan-1-yl]boranuide exerts its effects is primarily through its interaction with molecular targets. The bicyclo[1.1.1]pentane core provides a rigid and three-dimensional structure that can enhance the compound’s binding affinity and selectivity for specific targets. This unique structure allows it to interact with various molecular pathways, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Potassium trifluoro[3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl]borate: This compound features a similar bicyclo[1.1.1]pentane core but with a methoxycarbonyl group instead of an oxolan-3-yl group.
Potassium trifluoro[3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentan-1-yl]boranuide: Another similar compound with a pentafluoroethyl group.
Uniqueness
Potassium trifluoro[3-(oxolan-3-yl)bicyclo[11The oxolan-3-yl group provides additional sites for chemical modification, making it a versatile building block for various applications in chemistry and materials science .
Eigenschaften
Molekularformel |
C9H13BF3KO |
|---|---|
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
potassium;trifluoro-[3-(oxolan-3-yl)-1-bicyclo[1.1.1]pentanyl]boranuide |
InChI |
InChI=1S/C9H13BF3O.K/c11-10(12,13)9-4-8(5-9,6-9)7-1-2-14-3-7;/h7H,1-6H2;/q-1;+1 |
InChI-Schlüssel |
ATTYRPDFYQJFKZ-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C12CC(C1)(C2)C3CCOC3)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


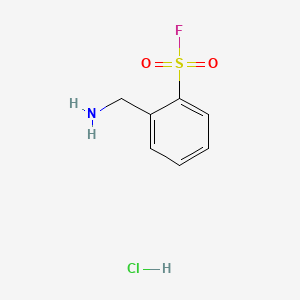
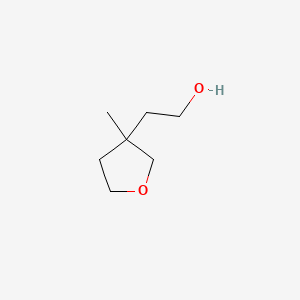


![[2-(1,1-Difluoroethyl)-1,3-thiazol-4-yl]methanol](/img/structure/B15299419.png)

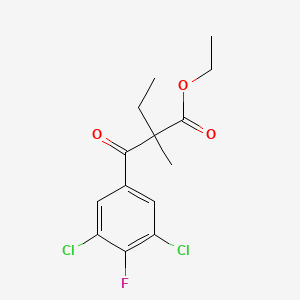
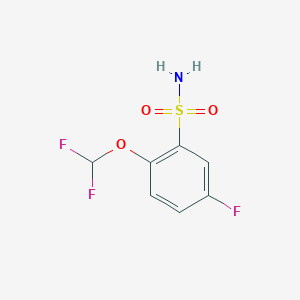
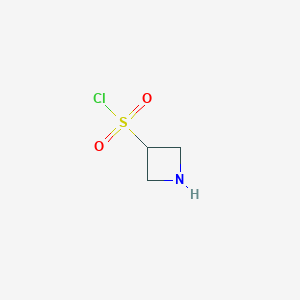


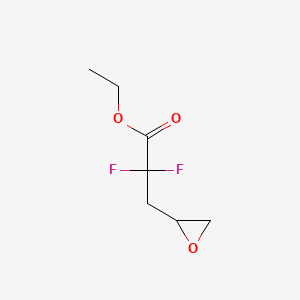
![[2-(Pyridin-4-yl)ethyl]boronic acid](/img/structure/B15299471.png)
